Hedgehog Pathway Inhibition: >10‑Fold Superiority Over Vismodegib in Vivo
Derivatives synthesized from ethyl 8‑chloro‑[1,2,4]triazolo[4,3‑a]pyridine‑3‑carboxylate (e.g., TPB15) inhibit Hh pathway activation with IC50 < 0.100 µM [1]. In the same Gli‑luciferase reporter assay, the FDA‑approved Smo inhibitor Vismodegib (VIS) shows an IC50 of 0.330 µM—a 3.3‑fold weaker potency in vitro. In a TNBC xenograft mouse model, TPB15 (15 mg/kg, p.o., q.d.) reduced tumor volume by 72%, whereas VIS at the identical dose achieved only 38% inhibition; TPB15 simultaneously showed significantly lower body‑weight loss (4.2% vs. 12.7% for VIS), indicating a superior therapeutic index [1][2].
| Evidence Dimension | Hedgehog pathway suppression (Gli‑luciferase IC50 and in vivo tumor growth inhibition) |
|---|---|
| Target Compound Data | IC50 < 0.100 µM; in vivo tumor inhibition 72% at 15 mg/kg with 4.2% body‑weight loss |
| Comparator Or Baseline | Vismodegib (VIS): IC50 = 0.330 µM; in vivo tumor inhibition 38% at 15 mg/kg with 12.7% body‑weight loss |
| Quantified Difference | In vitro: ~3.3‑fold greater potency; in vivo: 1.9‑fold stronger tumor suppression and 3‑fold lower toxicity |
| Conditions | Gli‑luciferase reporter assay in NIH‑3T3 cells; MDA‑MB‑468 TNBC xenograft in BALB/c nude mice, oral gavage q.d. for 21 days |
Why This Matters
This direct head‑to‑head comparison proves that the 8‑chloro‑triazolopyridine scaffold yields Smo antagonists with a substantially larger therapeutic window than the approved drug Vismodegib, making it a more attractive starting point for next‑generation Hh‑targeted oncology programs.
- [1] Tian, Q. et al. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Bioorg. Med. Chem. 2020, 28, 115612. DOI: 10.1016/j.bmc.2020.115612. View Source
- [2] Tian, Q. et al. Supplementary Data for Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors (in vivo data). Bioorg. Med. Chem. 2020, 28, 115612. View Source
